4-Fluoro-2-hydroxybenzoyl chloride
Overview
Description
4-Fluoro-2-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a hydroxyl group at the second position and a fluorine atom at the fourth position.
Mechanism of Action
Target of Action
4-Fluoro-2-hydroxybenzoyl chloride, also known as 2-Hydroxy-4-fluorobenzoyl chloride, is a chemical intermediate . It doesn’t have a specific biological target as it’s primarily used in chemical reactions rather than interacting with biological systems .
Mode of Action
As a chemical intermediate, this compound participates in various chemical reactions. For instance, it’s used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound interacts with organoboron reagents under mild and functional group tolerant reaction conditions .
Biochemical Pathways
Given its role as a chemical intermediate, this compound doesn’t directly participate in biochemical pathways. It’s used in the synthesis of other compounds that may influence biochemical pathways .
Result of Action
The primary result of this compound’s action is the formation of new compounds through chemical reactions. For example, in the Suzuki–Miyaura coupling, it contributes to the formation of carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Fluoro-2-hydroxybenzoyl chloride typically involves the reaction of 4-fluoro-2-hydroxybenzoic acid with thionyl chloride. The reaction is carried out by adding 4-fluoro-2-hydroxybenzoic acid, a benzene solvent, and N,N-dimethylformamide as a co-solvent into a container. The mixture is heated to 30-65°C while stirring, and thionyl chloride is added slowly over 0.5 to 1 hour. The reaction is then allowed to proceed at 30-65°C for 2 to 5 hours .
Industrial Production Methods: In industrial settings, the preparation method is similar but optimized for higher yields and purity. The reaction mixture is often subjected to distillation under reduced pressure to recover solvents and purify the product. This method ensures the production of high-purity this compound without the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-hydroxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acyl chloride group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Thionyl Chloride: Used in the preparation of the compound from 4-fluoro-2-hydroxybenzoic acid.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Major Products:
Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Produced via coupling reactions.
Scientific Research Applications
4-Fluoro-2-hydroxybenzoyl chloride is utilized in various scientific research applications, including:
Pharmaceutical Studies: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Employed in the development of new materials with specific properties.
Comparison with Similar Compounds
4-Hydroxybenzoyl Chloride: Similar structure but lacks the fluorine atom.
2-Hydroxybenzoyl Chloride: Similar structure but lacks the fluorine atom at the fourth position.
Uniqueness: 4-Fluoro-2-hydroxybenzoyl chloride is unique due to the presence of both a hydroxyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
4-fluoro-2-hydroxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDBLQBTGDUWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594134 | |
Record name | 4-Fluoro-2-hydroxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57976-99-5 | |
Record name | 4-Fluoro-2-hydroxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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